

Spectroscopic Profile of L-Alanine Butyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-Butyl 2-aminopropanoate

Cat. No.: B1283157

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for L-alanine butyl ester, a valuable amino acid derivative used in various scientific and pharmaceutical applications. This document presents a compilation of mass spectrometry data, along with predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data based on analogous compounds and established spectroscopic principles. Detailed experimental protocols for acquiring this data are also provided to facilitate replication and further research.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for L-alanine butyl ester.

Table 1: Mass Spectrometry Data

Parameter	Value	Source
Molecular Formula	C ₇ H ₁₅ NO ₂	
Molecular Weight	145.20 g/mol	
Mass Spectrum (ESI-MS)		
m/z of [M+H] ⁺	146.1176	[1]
Predicted Fragmentation		
m/z 102	Loss of butene (C ₄ H ₈)	
m/z 88	Loss of butoxy group (C ₄ H ₉ O)	
m/z 74	McLafferty rearrangement	
m/z 44	[CH ₃ CH=NH ₂] ⁺	

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~4.10	t, J = 6.8 Hz	2H	-O-CH ₂ -CH ₂ -CH ₂ -CH ₃
~3.65	q, J = 7.2 Hz	1H	-CH(NH ₂)-CH ₃
~1.65	br s	2H	-NH ₂
~1.60	sextet, J = 7.2 Hz	2H	-O-CH ₂ -CH ₂ -CH ₂ -CH ₃
~1.38	sextet, J = 7.4 Hz	2H	-O-CH ₂ -CH ₂ -CH ₂ -CH ₃
~1.30	d, J = 7.2 Hz	3H	-CH(NH ₂)-CH ₃
~0.92	t, J = 7.4 Hz	3H	-O-CH ₂ -CH ₂ -CH ₂ -CH ₃

Note: Chemical shifts are predicted based on the analysis of similar amino acid esters and general principles of NMR spectroscopy. Actual experimental values may vary.

Table 3: Predicted ^{13}C NMR Spectral Data (CDCl_3 , 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~175	C=O (Ester carbonyl)
~65	$-\text{O}-\text{CH}_2-\text{CH}_2-\text{CH}_2-\text{CH}_3$
~50	$-\text{CH}(\text{NH}_2)-\text{CH}_3$
~31	$-\text{O}-\text{CH}_2-\text{CH}_2-\text{CH}_2-\text{CH}_3$
~19	$-\text{O}-\text{CH}_2-\text{CH}_2-\text{CH}_2-\text{CH}_3$
~18	$-\text{CH}(\text{NH}_2)-\text{CH}_3$
~14	$-\text{O}-\text{CH}_2-\text{CH}_2-\text{CH}_2-\text{CH}_3$

Note: Chemical shifts are predicted based on the analysis of similar amino acid esters and established ^{13}C NMR correlation tables.

Table 4: Predicted Infrared (IR) Absorption Data

Wavenumber (cm^{-1})	Intensity	Assignment
3300-3400	Medium	N-H stretch (primary amine)
2870-2960	Strong	C-H stretch (aliphatic)
~1735	Strong	C=O stretch (ester carbonyl)
1550-1650	Medium	N-H bend (primary amine)
1150-1250	Strong	C-O stretch (ester)

Note: These are predicted absorption ranges based on typical values for the functional groups present in L-alanine butyl ester.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

- Weigh approximately 10-20 mg of L-alanine butyl ester into a clean, dry NMR tube.
- Add approximately 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Cap the tube and gently invert it several times to ensure the sample is fully dissolved.

^1H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse experiment (e.g., ' zg30' on Bruker instruments).
- Spectral Width: ~12 ppm.
- Number of Scans: 16-32.
- Relaxation Delay: 1-2 seconds.

^{13}C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled ^{13}C experiment (e.g., ' zgpg30' on Bruker instruments).
- Spectral Width: ~220 ppm.
- Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
- Relaxation Delay: 2-5 seconds.

Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).

- Phase the spectrum to obtain pure absorption line shapes.
- Apply a baseline correction.
- Reference the spectrum to the TMS signal at 0.00 ppm.
- Integrate the signals in the ^1H NMR spectrum.
- Identify the chemical shifts of the peaks in both spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.

Procedure (using ATR):

- Ensure the ATR crystal is clean.
- Acquire a background spectrum.
- Place a small amount of L-alanine butyl ester directly onto the ATR crystal.
- Acquire the sample spectrum over a range of 4000-400 cm^{-1} .
- Clean the ATR crystal after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: An Electrospray Ionization Mass Spectrometer (ESI-MS).

Sample Preparation:

- Prepare a stock solution of L-alanine butyl ester in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

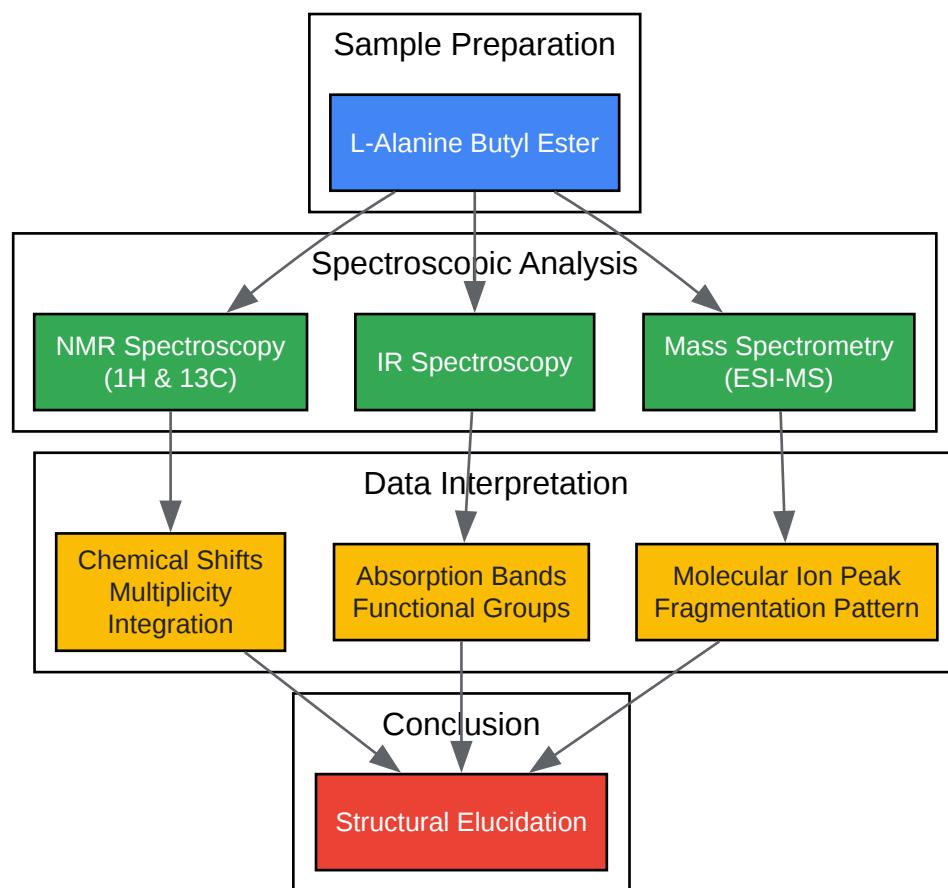
- Dilute the stock solution to a final concentration of 1-10 $\mu\text{g}/\text{mL}$ with a solvent mixture such as 50:50 acetonitrile:water containing 0.1% formic acid to facilitate protonation.[\[5\]](#)

ESI-MS Acquisition Parameters:

- Ionization Mode: Positive ion mode.
- Capillary Voltage: Typically 3-5 kV.
- Nebulizer Gas (N_2): Adjusted to produce a stable spray.
- Drying Gas (N_2): Set to an appropriate flow rate and temperature to desolvate the ions.
- Mass Range: Scan a relevant m/z range (e.g., 50-300 amu).
- Fragmentation (MS/MS): If fragmentation data is desired, select the precursor ion ($[\text{M}+\text{H}]^+$ at m/z 146.1) and apply collision-induced dissociation (CID) with varying collision energies.

Experimental Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of L-alanine butyl ester.



[Click to download full resolution via product page](#)

Caption: Workflow for the Spectroscopic Analysis of L-alanine butyl ester.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Alanine, butyl ester | C7H15NO2 | CID 6426955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- To cite this document: BenchChem. [Spectroscopic Profile of L-Alanine Butyl Ester: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1283157#spectroscopic-data-for-l-alanine-butyl-ester-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com